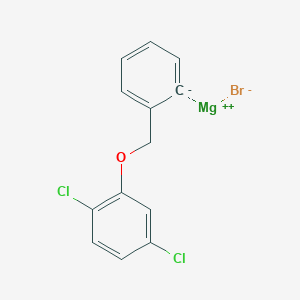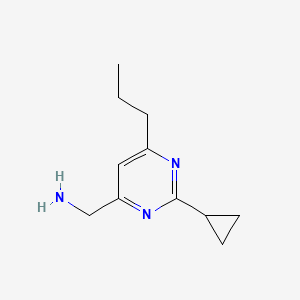
(2-Cyclopropyl-6-propylpyrimidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-6-propylpyrimidin-4-yl)methanamine is a chemical compound with a pyrimidine ring substituted with cyclopropyl and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-propylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropyl-6-propylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Cyclopropyl-6-propylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of pyrimidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-6-propylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Cyclopropyl-6-methylpyridin-4-yl)methanamine
- (2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine
- (2-Cyclopropylpyrimidin-4-yl)methanamine
Uniqueness
(2-Cyclopropyl-6-propylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both cyclopropyl and propyl groups provides distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(2-cyclopropyl-6-propylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c1-2-3-9-6-10(7-12)14-11(13-9)8-4-5-8/h6,8H,2-5,7,12H2,1H3 |
Clé InChI |
RMENNSFYHSKLFM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC(=N1)C2CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


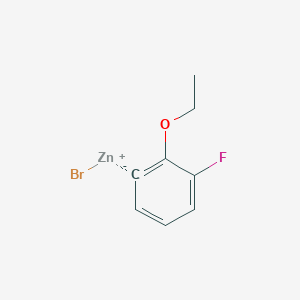
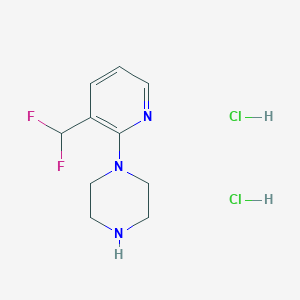
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
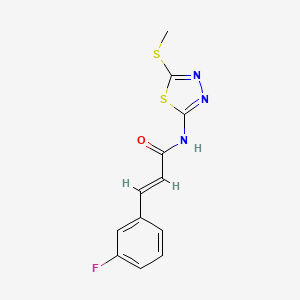
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
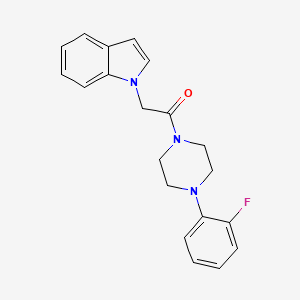
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)
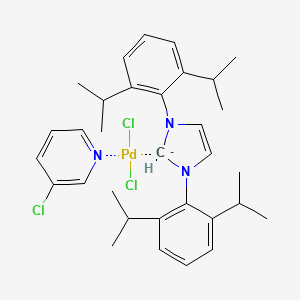
![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
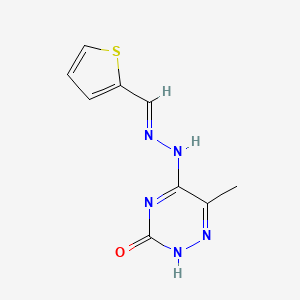
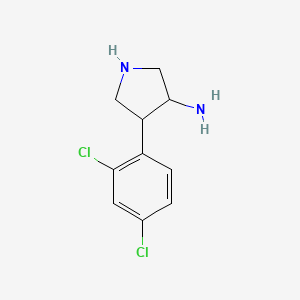
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
